molecular formula C12H13ClFN3 B1502832 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 1188264-17-6

1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

Cat. No. B1502832
CAS RN: 1188264-17-6
M. Wt: 253.7 g/mol
InChI Key: XVXMRVHEGBWVES-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .

Scientific Research Applications

  • Anti-Cancer Activity :A study found that fluoro-substituted benzo[b]pyran derivatives, which are structurally related to 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride, demonstrated anticancer activity against human cancer cell lines including lung, breast, and CNS cancers (Hammam et al., 2005).

  • Molecular Conformation and Hydrogen Bonding Studies :Research on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines has revealed insights into their molecular conformations and hydrogen bonding, which can be crucial for understanding their interactions and potential applications in various fields (Sagar et al., 2017).

  • Aurora Kinase Inhibition in Cancer Treatment :Compounds with a similar structure to this compound have been identified as potential inhibitors of Aurora A kinase, suggesting their utility in treating cancer (ヘンリー,ジェームズ, 2006).

  • Corrosion Inhibition :Pyrazolopyridine derivatives, which share a similar structure, have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic environments, demonstrating the compound's potential utility in industrial applications (Dandia et al., 2013).

  • Antibacterial Drug Metabolism :A novel linezolid analogue with a structural component similar to this compound demonstrated excellent activity against Gram-positive organisms, including MRSA, highlighting its potential in antibacterial drug development (Sang et al., 2016).

  • Detection of Cu2+ Ions :Tridentate ligands based on pyrazolopyridine derivatives have been used as fluorescent probes for the detection of cations, particularly Cu2+, demonstrating potential applications in environmental monitoring and chemical sensing (García et al., 2019).

  • Antimicrobial Activity :Pyrazoline and cyanopyridine derivatives structurally related to this compound have been characterized for their antimicrobial activities, suggesting potential use in developing new antimicrobial agents (Dangar et al., 2014).

  • Anti-Inflammatory and Analgesic Agents :Some quinazolinone derivatives, which include the structural features of this compound, were synthesized and evaluated for their potential anti-inflammatory and analgesic activities (Farag et al., 2012).

  • Synthesis of Oligonucleotide Analogues :The use of pyridine hydrochloride in nucleoside phosphoramidites activation, relevant to the structure of the compound , has been explored for the synthesis of oligonucleotide analogues, indicating potential applications in genetic research and therapy (Gryaznov & Letsinger, 1992).

  • Fluorescent pH Sensor Construction :A heteroatom-containing organic fluorophore with a pyrazolopyridine unit was synthesized for use as a fluorescent pH sensor, demonstrating the potential application of similar compounds in sensor technology and environmental monitoring (Yang et al., 2013).

properties

IUPAC Name

1-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3.ClH/c13-10-1-3-11(4-2-10)16-12-5-6-14-7-9(12)8-15-16;/h1-4,8,14H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXMRVHEGBWVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N(N=C2)C3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672105
Record name 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1188264-17-6
Record name 1H-Pyrazolo[4,3-c]pyridine, 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188264-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
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1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 3
1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 4
1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 5
1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 6
1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

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